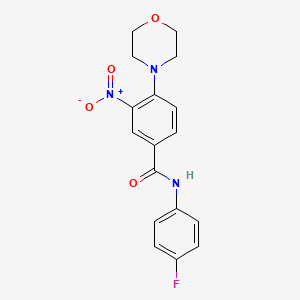
N-(4-fluorophenyl)-4-(4-morpholinyl)-3-nitrobenzamide
Overview
Description
N-(4-fluorophenyl)-4-(4-morpholinyl)-3-nitrobenzamide, also known as GSK1016790A, is a selective and potent agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and plays a crucial role in a variety of physiological processes, including regulation of osmotic and mechanical stress, vascular tone, and pain perception. In recent years, GSK1016790A has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, respiratory diseases, and cancer.
Mechanism of Action
N-(4-fluorophenyl)-4-(4-morpholinyl)-3-nitrobenzamide activates TRPV4 channels by binding to a specific site on the channel protein and inducing a conformational change that opens the channel pore and allows the influx of cations such as calcium and sodium. The activation of TRPV4 channels by this compound leads to various downstream signaling pathways that regulate cellular processes such as ion homeostasis, cytoskeletal remodeling, and gene expression.
Biochemical and Physiological Effects:
The activation of TRPV4 channels by this compound has been shown to have various biochemical and physiological effects, including regulation of osmotic and mechanical stress, vascular tone, and pain perception. In endothelial cells, the activation of TRPV4 channels by this compound leads to the release of nitric oxide and prostacyclin, which promote vasodilation and reduce hypertension. In airway epithelial cells, the activation of TRPV4 channels by this compound leads to the secretion of mucus and the enhancement of mucociliary clearance, which improves lung function. In cancer cells, the activation of TRPV4 channels by this compound leads to the induction of cell death pathways and the inhibition of tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
N-(4-fluorophenyl)-4-(4-morpholinyl)-3-nitrobenzamide is a potent and selective agonist of TRPV4 channels, which makes it a valuable tool for studying the physiological and pathological roles of TRPV4 channels in various tissues. However, the use of this compound in lab experiments has some limitations, including the potential off-target effects on other ion channels and the need for careful control of the concentration and exposure time to avoid cytotoxicity and cell death.
Future Directions
For the research on N-(4-fluorophenyl)-4-(4-morpholinyl)-3-nitrobenzamide include the development of more potent and selective agonists and antagonists of TRPV4 channels, the investigation of the signaling pathways downstream of TRPV4 activation, and the evaluation of the safety and efficacy of this compound in preclinical and clinical trials.
Scientific Research Applications
N-(4-fluorophenyl)-4-(4-morpholinyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, respiratory diseases, and cancer. In cardiovascular diseases, this compound has been shown to improve vascular function and reduce hypertension by activating TRPV4 channels in endothelial cells. In respiratory diseases, this compound has been shown to enhance mucociliary clearance and improve lung function by activating TRPV4 channels in airway epithelial cells. In cancer, this compound has been shown to inhibit tumor growth and metastasis by activating TRPV4 channels in cancer cells and promoting cell death.
properties
IUPAC Name |
N-(4-fluorophenyl)-4-morpholin-4-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4/c18-13-2-4-14(5-3-13)19-17(22)12-1-6-15(16(11-12)21(23)24)20-7-9-25-10-8-20/h1-6,11H,7-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXPMTJWLYVTDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(allyloxy)benzoyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4407044.png)
![1-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4407045.png)
![N-(2-ethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4407048.png)
![N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4407054.png)
![4-amino-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4407072.png)
![3-{[(4-fluorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B4407076.png)
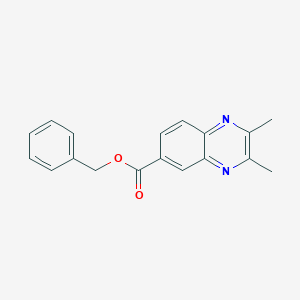
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B4407087.png)
![N-[2-chloro-5-(propionylamino)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4407090.png)
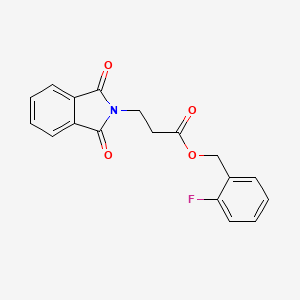
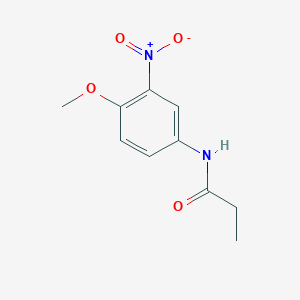
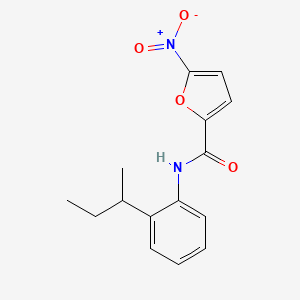
![1-[3-(2-butoxyphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4407119.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4407122.png)